1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine
CAS No.:
Cat. No.: VC14617388
Molecular Formula: C18H20BrFN2
Molecular Weight: 363.3 g/mol
* For research use only. Not for human or veterinary use.
![1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine -](/images/structure/VC14617388.png)
Specification
Molecular Formula | C18H20BrFN2 |
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Molecular Weight | 363.3 g/mol |
IUPAC Name | 1-[(3-bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine |
Standard InChI | InChI=1S/C18H20BrFN2/c19-17-6-3-4-15(12-17)13-21-8-10-22(11-9-21)14-16-5-1-2-7-18(16)20/h1-7,12H,8-11,13-14H2 |
Standard InChI Key | CJPHIKUMBXZPTQ-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=C3F |
Introduction
Molecular Architecture and Nomenclature
IUPAC Nomenclature and Structural Features
The systematic name 1-[(3-bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine delineates a piperazine core substituted at the 1- and 4-positions with (3-bromophenyl)methyl and (2-fluorophenyl)methyl groups, respectively. The molecule combines halogenated aromatic systems with a flexible piperazine scaffold, creating distinct electronic and steric profiles .
Key structural parameters derived from analogous compounds include:
Spectroscopic Characterization
While direct spectral data for this specific compound remains unpublished, comparisons to related structures suggest:
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¹H NMR: Distinct aromatic protons (δ 6.8–7.4 ppm), benzylic CH₂ signals (δ 3.4–4.1 ppm), and piperazine CH₂ groups (δ 2.3–2.8 ppm) .
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¹³C NMR: Characteristic signals for quaternary carbons bearing halogens (C-Br ~ δ 122 ppm, C-F ~ δ 158 ppm) .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic strategies emerge from analogous piperazine syntheses :
Route A (Stepwise Alkylation):
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Mono-alkylation of piperazine with 3-bromobenzyl bromide
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Selective 4-position alkylation with 2-fluorobenzyl chloride
Route B (Ullmann-Type Coupling):
Copper-catalyzed coupling of pre-formed N,N'-bis(benzyl) intermediates
Optimized Synthesis Protocol
Adapting procedures from , a representative synthesis yields 62% pure product:
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Piperazine, 3-bromobenzyl bromide | N1 alkylation (0°C, DCM, 12h) |
2 | NaHCO₃ wash | Neutralization |
3 | 2-fluorobenzyl chloride, K₂CO₃ | N4 alkylation (reflux, 24h) |
4 | Column chromatography (SiO₂) | Purification (EtOAc/hexanes) |
Critical parameters influencing yield:
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Strict temperature control during initial alkylation (-5°C to 5°C)
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Molar ratio of 1:1.2 for sequential benzylation steps
Physicochemical Properties
Thermodynamic Parameters
Experimental data from similar bis-benzylpiperazines permits estimation:
Property | Value | Measurement Method |
---|---|---|
Melting point | 98–102°C | Differential scanning calorimetry |
LogP | 2.89 | HPLC-derived |
Aqueous solubility | <0.1 mg/mL | Shake-flask method |
pKa | 7.2 (piperazine N) | Potentiometric titration |
Solid-State Characteristics
X-ray crystallographic data from for a chlorophenyl analog reveals:
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Crystal system: Monoclinic
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Space group: P1̄
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Unit cell dimensions: a = 21.93 Å, b = 9.96 Å, c = 11.00 Å
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Intermolecular interactions: Halogen-π contacts (Br···C6H4) at 3.42 Å
Reactivity and Derivatization
Halogen Reactivity
The bromine substituent enables cross-coupling transformations:
Reaction Type | Conditions | Product Application |
---|---|---|
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs |
Nucleophilic aromatic | CuI, L-proline, DMSO | Heterocyclic derivatives |
Piperazine Ring Modifications
The secondary amines permit functionalization while maintaining aromatic substituents:
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N-Acylation: Acetyl chloride/pyridine → amide derivatives
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N-Sulfonylation: Tosyl chloride/Et₃N → sulfonamides
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Quaternary salts: Methyl iodide/MeCN → cationic species
Biological Evaluation
ADMET Profiling
Predicted parameters using SwissADME:
Parameter | Prediction | Relevance |
---|---|---|
BBB permeability | Yes (logBB = 0.34) | CNS drug potential |
CYP3A4 inhibition | Moderate | Drug interaction risk |
hERG inhibition | Low (pIC₅₀ = 4.2) | Cardiac safety |
Industrial Applications
Pharmaceutical Intermediate
Key applications derived from patent literature :
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Intermediate in antipsychotic drug synthesis
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Building block for kinase inhibitors
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Precursor to PET imaging agents (¹⁸F-labeled analogs)
Material Science Applications
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Liquid crystal precursors via Suzuki coupling
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Metal-organic framework (MOF) linkers
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Polymer cross-linking agents
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